Cinnamyl isovalerate

Description

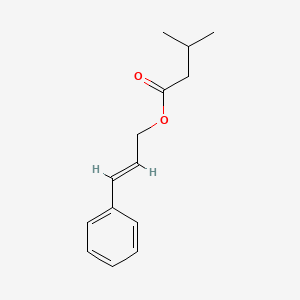

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(E)-3-phenylprop-2-enyl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-12(2)11-14(15)16-10-6-9-13-7-4-3-5-8-13/h3-9,12H,10-11H2,1-2H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCMOGKCPPTERB-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)OC/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid, spicy, fruity, floral odour | |

| Record name | Cinnamyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/185/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; miscible in oils, miscible (in ethanol) | |

| Record name | Cinnamyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/185/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.990-0.996 | |

| Record name | Cinnamyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/185/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

140-27-2 | |

| Record name | Cinnamyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl isovalerate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methyl-, 3-phenyl-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnamyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JHK9Y2XRM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

cinnamyl isovalerate chemical properties

An In-depth Technical Guide to the Chemical Properties of Cinnamyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a widely used fragrance and flavor ingredient.[1] The document details its synthesis, spectroscopic profile, and safety information, presenting quantitative data in structured tables and outlining relevant experimental methodologies. Visual diagrams are included to illustrate its biosynthetic and synthetic pathways.

Chemical and Physical Properties

This compound, also known as 3-phenyl-2-propenyl 3-methylbutanoate, is an ester recognized for its characteristic sweet, fruity, and floral aroma.[2][3] It is a colorless to pale yellow liquid that is soluble in organic solvents but insoluble in water.[2][4]

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈O₂ | [2][3][5] |

| Molecular Weight | 218.29 g/mol | [3][5] |

| CAS Number | 140-27-2 | [2][3] |

| Appearance | Colorless to pale yellow liquid | [3][4][6] |

| Odor Profile | Spicy, fruity, floral, sweet | [3][5][7] |

Table 2: Physical Constants of this compound

| Property | Value | Conditions | Source(s) |

| Boiling Point | 312 - 315 °C | @ 760 mmHg | [3][6][7] |

| Density | 0.991 - 0.996 g/cm³ | @ 25 °C | [6][7][8] |

| Refractive Index | 1.5180 - 1.5240 | @ 20 °C | [3][6][7][8] |

| Flash Point | > 100 °C | Closed Cup | [4][6] |

| Vapor Pressure | 0.000260 mmHg | @ 25 °C (estimated) | [4][6] |

| Solubility | Insoluble in water; miscible in ethanol (B145695) and oils | [4][5] |

Synthesis of this compound

The primary method for the chemical synthesis of this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of cinnamyl alcohol with isovaleric acid.[9]

Biosynthesis of Precursors

The precursor, cinnamyl alcohol, is a natural product of the phenylpropanoid pathway in plants. This pathway converts phenylalanine into a variety of phenolic compounds.[9] Isovaleric acid is derived from the degradation of the amino acid leucine.[9]

Chemical Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer-Speier esterification.

Experimental Protocols

Synthesis of this compound (General Protocol)

This protocol is based on typical Fischer-Speier esterification procedures.

Materials:

-

Cinnamyl alcohol

-

Isovaleric acid

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cinnamyl alcohol and a slight excess of isovaleric acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for the identification and quantification of volatile compounds like this compound.[9]

-

Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 5-10 °C/min).

-

Carrier Gas: Helium

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan a range appropriate for the molecular weight of this compound and its expected fragments (e.g., m/z 40-300).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound.[9]

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the vinyl protons of the cinnamyl group, the methylene (B1212753) protons adjacent to the ester oxygen, and the protons of the isovaleryl group.

-

¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the vinyl carbons, and the aliphatic carbons of the isovaleryl group.

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features | Source(s) |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z 218. Key fragments can be observed. | [5] |

| Infrared (IR) Spectroscopy | Characteristic C=O stretch of the ester, C=C stretch of the vinyl group and aromatic ring. | [9] |

| ¹H NMR Spectroscopy | Signals corresponding to aromatic, vinyl, methylene, and isovaleryl protons. | [9] |

| ¹³C NMR Spectroscopy | Resonances for carbonyl, aromatic, vinyl, and aliphatic carbons. | [9] |

Safety Information

This compound is generally considered safe for its intended use in flavors and fragrances. However, as with any chemical, appropriate safety precautions should be taken.

Table 4: Safety and Regulatory Information

| Aspect | Information | Source(s) |

| GHS Classification | Does not meet GHS hazard criteria according to a large number of reports. | [5] |

| Toxicity | Oral LD50 (rat): >5 g/kg. | [10] |

| Handling Precautions | Wear protective gloves and eye/face protection. Avoid inhalation and contact with skin and eyes. | [4][10] |

| Regulatory Status | FEMA Number: 2302. Permitted for use as a synthetic flavoring substance. | [5][6] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Bio-derived production of cinnamyl alcohol via a three step biocatalytic cascade and metabolic engineering - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Efficient biosynthesis of cinnamyl alcohol by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of Cinnamyl Isovalerate in Nature: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the natural occurrence, analytical methodologies, and physicochemical properties of cinnamyl isovalerate. This document is intended for researchers, scientists, and professionals in drug development and natural products chemistry.

This compound, a volatile ester recognized for its characteristic fruity and balsamic aroma, has been identified as a naturally occurring compound in select plant species. This technical guide provides an in-depth overview of its presence in the botanical realm, methods for its detection and quantification, and a summary of its known properties.

Natural Occurrence of this compound

To date, the documented natural sources of this compound are primarily within the Cupressaceae family, specifically in the genera Juniperus and Sabina.

Table 1: Documented Natural Sources of this compound

| Family | Genus | Species | Plant Part | Reference |

| Cupressaceae | Juniperus | thurifera | Not specified | [1] |

| Cupressaceae | Sabina | gaussenii | Branches and Leaves | [2][3] |

While this compound is utilized as a flavoring agent with a fruity profile in the food industry, its presence as a natural constituent in common fruits has not been definitively established in the reviewed scientific literature. Its reported occurrences are currently limited to the aforementioned woody plants. Quantitative data on the concentration of this compound in these natural sources remains largely uncharacterized in publicly available research.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a distinct spicy, fruity, and floral odor. It is insoluble in water but miscible with oils and ethanol.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈O₂ | [1] |

| Molecular Weight | 218.29 g/mol | [1] |

| Density | 0.990-0.996 g/cm³ | [1] |

| Refractive Index | 1.517-1.524 | [1] |

| Kovats Retention Index (Standard non-polar) | 1655, 1663 | [1] |

| Kovats Retention Index (Semi-standard non-polar) | 1670 | [1] |

Experimental Protocols

The isolation and identification of this compound and its derivatives from natural sources involve multi-step extraction and analytical procedures. The following is a generalized workflow based on methodologies reported for Sabina gaussenii.[2][3]

Extraction and Isolation Workflow

Analytical Methods for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a principal technique for the identification and quantification of volatile compounds like this compound in plant extracts.

Key Experimental Parameters for GC-MS Analysis:

-

Sample Preparation: Plant material is typically extracted with a suitable solvent (e.g., methanol, acetone). The resulting extract is filtered, concentrated, and may undergo derivatization to improve the volatility and detectability of target compounds.

-

Gas Chromatography (GC):

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5) is commonly used.

-

Carrier Gas: Helium is the standard carrier gas.

-

Temperature Program: An initial oven temperature is held, then ramped up to a final temperature to ensure the separation of compounds with different boiling points.

-

Injection Mode: Split or splitless injection may be used depending on the concentration of the analyte.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron ionization (EI) at 70 eV is typical for creating reproducible mass spectra.

-

Detection: A mass analyzer (e.g., quadrupole) detects the fragmented ions.

-

Identification: Compound identification is achieved by comparing the obtained mass spectrum and retention index with spectral libraries (e.g., NIST, Wiley) and authenticated standards.

-

Quantification: For quantitative analysis, a calibration curve is generated using a certified reference standard of this compound. An internal standard may be used to improve accuracy and precision.

-

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing any biological signaling pathways in which this compound is directly involved. Further research is required to elucidate its potential biological activities and mechanisms of action.

Conclusion

This compound is a naturally occurring ester found in specific members of the Cupressaceae family. While its aromatic properties are utilized in the flavor and fragrance industries, its natural distribution appears to be limited, and quantitative data on its concentration in these sources are scarce. The methodologies for its extraction and analysis are well-established, primarily relying on solvent extraction followed by chromatographic and spectrometric techniques. Future research should focus on broader screening of the plant kingdom to identify new natural sources, quantifying its concentration in known sources, and investigating its potential bioactivities and associated signaling pathways.

References

The Biosynthesis of Cinnamyl Isovalerate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl isovalerate is a volatile ester that contributes to the characteristic aroma of various plants, including species of Juniperus and Sabina.[1][2][3] As a natural product, it holds potential for applications in the fragrance, flavor, and pharmaceutical industries. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at its sustainable production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in plants, detailing the precursor pathways, the key enzymatic step, and potential regulatory mechanisms. It also includes detailed experimental protocols for the identification and characterization of the components of this pathway and summarizes relevant quantitative data from related systems.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a convergent pathway that unites precursors from two distinct metabolic routes: the phenylpropanoid pathway and the catabolism of the branched-chain amino acid, leucine. The final step involves the esterification of cinnamyl alcohol with isovaleryl-Coenzyme A (isovaleryl-CoA), a reaction catalyzed by an alcohol acyltransferase (AAT).

Precursor Biosynthesis

Cinnamyl Alcohol: The Phenylpropanoid Pathway

Cinnamyl alcohol is a monolignol derived from the aromatic amino acid L-phenylalanine via the core phenylpropanoid pathway. This pathway is one of the most extensively studied routes in plant secondary metabolism.

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid. This is the committed step of the phenylpropanoid pathway.

-

Cinnamate-4-Hydroxylase (C4H): C4H, a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the para-position to form p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): 4CL activates the carboxyl group of p-coumaric acid by forming a thioester bond with Coenzyme A, yielding p-coumaroyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): CCR reduces cinnamoyl-CoA to cinnamaldehyde.

-

Cinnamyl Alcohol Dehydrogenase (CAD): CAD catalyzes the final reduction of cinnamaldehyde to cinnamyl alcohol.

Isovaleryl-CoA: Leucine Catabolism

Isovaleryl-CoA is an intermediate in the catabolism of the branched-chain amino acid L-leucine. In plants, this process is thought to occur primarily in the mitochondria.[4]

The initial steps involve:

-

Branched-Chain Amino Acid Transaminase (BCAT): Leucine is first transaminated to α-ketoisocaproate.

-

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This multi-enzyme complex catalyzes the oxidative decarboxylation of α-ketoisocaproate to form isovaleryl-CoA.

The Final Step: Esterification by Alcohol Acyltransferases (AATs)

The formation of this compound from cinnamyl alcohol and isovaleryl-CoA is catalyzed by an Alcohol Acyltransferase (AAT). AATs are a large and diverse family of enzymes that play a crucial role in the biosynthesis of volatile esters in plants, which are important for fruit flavor and floral scent.

Plant AATs typically belong to the BAHD superfamily of acyltransferases, named after the first four characterized members of this family: B enzylalcohol O-a cetyltransferase (BEAT), A nthocyanin O-h ydroxycinnamoyltransferase (AHCT), A nthranilate N-h ydroxycinnamoyl/benzoyltransferase (HCBT), and D eacetylvindoline 4-O-a cetyltransferase (DAT). These enzymes utilize acyl-CoA thioesters as the acyl donor and a wide range of alcohols as acyl acceptors.

While an AAT specific for the synthesis of this compound has not yet been biochemically characterized, the broad substrate specificity of many AATs suggests that an enzyme with this activity is likely to exist in plants that produce this compound. For instance, AATs from various fruits have been shown to utilize a range of alcohol and acyl-CoA substrates.[5]

Regulation of Biosynthesis

The biosynthesis of this compound is likely regulated at multiple levels, from the transcriptional control of biosynthetic genes to the availability of precursors.

Transcriptional Regulation

The expression of genes in the phenylpropanoid pathway is tightly regulated by a network of transcription factors, most notably members of the R2R3-MYB family.[6] These transcription factors can act as activators or repressors of pathway genes in response to developmental cues (e.g., flower opening) and environmental stimuli (e.g., light).[7][8] Similarly, the genes involved in branched-chain amino acid catabolism are also subject to transcriptional regulation, often in response to light and circadian rhythms.[9] It is plausible that a coordinated transcriptional program governs the flux of precursors into the biosynthesis of this compound.

Signaling Pathways

The production of floral volatiles is often under the control of complex signaling pathways. Light quality and photoperiod have been shown to influence the emission of floral scents by modulating the expression of biosynthetic genes.[7] Hormones such as jasmonates are also known to be involved in the regulation of floral scent production. The signaling cascades that control the biosynthesis of this compound are likely to be integrated with these broader regulatory networks.

Experimental Protocols

Identification and Quantification of this compound in Plant Tissue

This protocol describes the extraction and analysis of this compound from plant tissue using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Plant tissue (e.g., leaves, flowers)

-

20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa

-

Saturated NaCl solution

-

Internal standard (e.g., ethyl caprate)

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

GC-MS system

Procedure:

-

Weigh 0.5 g of fresh plant tissue into a 20 mL headspace vial.

-

Add 2 mL of saturated NaCl solution to inhibit enzymatic activity.

-

Add a known amount of internal standard.

-

Immediately seal the vial.

-

Incubate the vial at 60°C for 10 min.

-

Expose the SPME fiber to the headspace of the vial for 30 min at 60°C.

-

Inject the adsorbed volatiles into the GC-MS by desorbing the fiber in the injector port at 250°C for 5 min.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms).

-

Identify this compound by comparing its mass spectrum and retention time with an authentic standard.

-

Quantify the compound by comparing its peak area to that of the internal standard.

In Vitro Characterization of a Candidate Alcohol Acyltransferase

This protocol describes a general method for assaying the activity of a candidate AAT enzyme.

Materials:

-

Purified recombinant candidate AAT enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Cinnamyl alcohol

-

Isovaleryl-CoA

-

Dodecane (B42187) (for extraction)

-

GC-MS system

Procedure:

-

Prepare a reaction mixture containing 50 µL of assay buffer, 1 mM cinnamyl alcohol, 0.5 mM isovaleryl-CoA, and a suitable amount of purified enzyme in a final volume of 100 µL.

-

Incubate the reaction at 30°C for 30 min.

-

Stop the reaction by adding 100 µL of dodecane containing an internal standard (e.g., ethyl caprate) and vortexing vigorously.

-

Centrifuge to separate the phases.

-

Analyze 1 µL of the dodecane phase by GC-MS to quantify the this compound produced.

-

Perform control reactions without enzyme and without each substrate to account for non-enzymatic reactions and contaminating compounds.

Quantitative Data Summary

Specific kinetic data for an AAT that synthesizes this compound is not yet available in the literature. However, data from characterized AATs acting on similar substrates can provide an estimate of the expected kinetic parameters.

Table 1: Kinetic Parameters of Selected Plant Alcohol Acyltransferases

| Enzyme | Plant Source | Alcohol Substrate | Acyl-CoA Substrate | Km (µM) | Reference |

| BEAT | Clarkia breweri | Benzyl alcohol | Acetyl-CoA | 530 | (Dudareva et al., 1998) |

| SAAT | Fragaria x ananassa | Geraniol | Acetyl-CoA | 35 | (Aharoni et al., 2000) |

| AAT1 | Malus x domestica | Butanol | Acetyl-CoA | 130 | (Souleyre et al., 2005) |

| PhCFAT | Petunia hybrida | Coniferyl alcohol | Acetyl-CoA | 150 | (Dexter et al., 2007) |

Note: This table provides examples of kinetic data for related enzymes and is intended for comparative purposes.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants represents a fascinating intersection of primary and secondary metabolism. While the general framework of the pathway can be inferred from our extensive knowledge of the phenylpropanoid pathway, branched-chain amino acid catabolism, and the function of alcohol acyltransferases, significant gaps in our understanding remain. The identification and characterization of the specific AAT responsible for this compound synthesis in a producing plant species is a key area for future research. Furthermore, elucidating the coordinated regulation of the precursor pathways will be essential for developing effective metabolic engineering strategies. The information and protocols provided in this guide offer a solid foundation for researchers to explore the biosynthesis of this and other valuable plant-derived esters.

References

- 1. This compound | C14H18O2 | CID 5355855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Two New this compound Derivatives from Sabina gaussenii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two New this compound Derivatives from Sabina gaussenii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification, characterization and cloning of isovaleryl-CoA dehydrogenase from higher plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 6. Biosynthesis and Regulation of Phenylpropanoids in Plants | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Unraveling the regulation of floral fragrance biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d.lib.msu.edu [d.lib.msu.edu]

Cinnamyl Isovalerate (CAS 140-27-2): A Comprehensive Physicochemical Profile for Researchers

An In-depth Technical Guide for Scientists and Drug Development Professionals

Cinnamyl isovalerate, with the CAS number 140-27-2, is an ester recognized for its characteristic spicy, floral, and fruity aroma.[1][2] This colorless to pale yellow liquid is a significant component in the flavor and fragrance industries.[3][4] This guide provides a detailed overview of its physicochemical properties, standardized experimental protocols for their determination, and a logical workflow for its quality control, designed for researchers, scientists, and professionals in drug development.

Physicochemical Data Summary

The quantitative physicochemical data for this compound are summarized in the table below, providing a clear comparison of its key properties.

| Property | Value | Units | Conditions | Reference(s) |

| Molecular Formula | C₁₄H₁₈O₂ | [3] | ||

| Molecular Weight | 218.29 | g/mol | [3][5] | |

| Appearance | Colorless to pale yellow liquid | [1][3][5] | ||

| Boiling Point | 312 - 315 | °C | @ 760.00 mm Hg | [1][5] |

| Density | 0.990 - 0.996 | g/mL | @ 25.00 °C | [1][3] |

| Refractive Index | 1.517 - 1.524 | @ 20.00 °C | [1][3][5] | |

| Flash Point | > 100 | °C | Closed Cup | [1][6] |

| Vapor Pressure | 0.000260 | mmHg | @ 25.00 °C (estimated) | [1][7] |

| logP (o/w) | 4.013 | (estimated) | [1][7] | |

| Water Solubility | 8.282 | mg/L | @ 25 °C (estimated) | [1][7] |

| Solubility in Organic Solvents | Soluble | In alcohol and fixed oils | [1][3][7] | |

| Acid Value | ≤ 1.0 | mg KOH/g | [1] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standardized methods and can be adapted for laboratory settings.

Determination of Boiling Point

The boiling point of this compound can be determined using the Thiele tube method, a common and effective technique for small sample volumes.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heating mantle or Bunsen burner

-

Mineral oil or silicone oil

Procedure:

-

Fill the Thiele tube with a suitable heating oil to the level of the side arm.

-

Place a small amount of this compound into the small test tube.

-

Invert the sealed capillary tube and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly into the Thiele tube, making sure the heating oil level is above the sample but below the opening of the test tube.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Measurement of Density

The density of liquid this compound can be accurately measured using a pycnometer.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty pycnometer on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath set to 25°C until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, ensuring no air bubbles are present. Dry the outside of the pycnometer.

-

Weigh the pycnometer filled with water and record the mass (m₂).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and repeat the thermal equilibration at 25°C.

-

Adjust the liquid level to the calibration mark, dry the exterior, and weigh the pycnometer, recording the mass (m₃).

-

The density (ρ) of this compound is calculated using the formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at 25°C.

Determination of Refractive Index

An Abbe refractometer is a standard instrument for measuring the refractive index of liquids like this compound.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (set to 20°C)

-

Dropper

-

Lens paper and ethanol (B145695) for cleaning

Procedure:

-

Turn on the refractometer and the circulating water bath to maintain the prism temperature at 20°C.

-

Clean the surfaces of the illuminating and refracting prisms with ethanol and lens paper.

-

Using a dropper, place a few drops of this compound onto the surface of the lower prism.

-

Close the prisms and ensure the liquid spreads evenly between them.

-

Adjust the light source and the mirror to get optimal illumination of the field of view.

-

Rotate the knob to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

If the dividing line is colored, adjust the compensator to remove the dispersion and obtain a sharp, achromatic line.

-

Read the refractive index value from the scale.

Flash Point Determination

The closed-cup method, such as the Pensky-Martens closed-cup tester, is suitable for determining the flash point of this compound.[6][8]

Apparatus:

-

Pensky-Martens closed-cup flash point tester

-

Heat source

-

Stirrer

-

Ignition source (e.g., gas flame or electric igniter)

Procedure:

-

Pour the this compound sample into the test cup up to the filling mark.

-

Place the lid on the cup, ensuring it is properly sealed.

-

Insert the thermometer into the lid.

-

Begin heating the sample at a slow, constant rate while continuously stirring.

-

At regular temperature intervals, apply the ignition source to the opening in the cup lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite momentarily.[7]

Water Solubility Assessment

The flask method, as described in OECD Guideline 105, is appropriate for determining the water solubility of this compound, which is sparingly soluble in water.[5][9]

Apparatus:

-

Flask with a stirrer

-

Constant temperature bath (set to 25°C)

-

Analytical method for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

-

Centrifuge or filtration system

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is placed in a constant temperature bath at 25°C and stirred for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, the mixture is centrifuged or filtered to separate the undissolved ester from the aqueous solution.

-

The concentration of this compound in the clear aqueous phase is then determined using a suitable and validated analytical method like GC-MS.

-

The determined concentration represents the water solubility of the compound at 25°C.

Visualizations

Logical Workflow for Quality Control of this compound

The following diagram illustrates a typical workflow for the quality control of this compound in a manufacturing setting, ensuring the final product meets the required specifications.

Caption: Quality Control Workflow for this compound.

References

- 1. scimed.co.uk [scimed.co.uk]

- 2. mt.com [mt.com]

- 3. ASTM D92 - Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester - Savant Labs [savantlab.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. books.google.cn [books.google.cn]

- 6. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 7. precisionlubrication.com [precisionlubrication.com]

- 8. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 9. filab.fr [filab.fr]

The Flavor Profile of Cinnamyl Isovalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl isovalerate is a significant flavor and fragrance ingredient, valued for its complex and multifaceted sensory profile. An ester of cinnamyl alcohol and isovaleric acid, it is characterized by a unique combination of fruity, spicy, and sweet notes. This technical guide provides an in-depth analysis of the flavor profile of this compound, detailing its organoleptic properties, quantitative sensory data, and the methodologies used for its evaluation. Furthermore, it explores the biochemical pathways involved in its perception, offering a comprehensive resource for professionals in research, development, and pharmacology.

Organoleptic Profile

The flavor and aroma of this compound are intricate, with nuances that can be perceived differently depending on the concentration and the medium in which it is evaluated. The overarching characteristics are fruity and spicy, with a range of supporting notes.

Odor Profile: The aroma of this compound is predominantly characterized by a blend of sweet, spicy, and fruity notes. Descriptors frequently used by sensory panelists include melon, cherry, apple, and green apple.[1] At lower concentrations, more subtle nuances emerge, such as fermented, winey, and yeasty notes with woody and fruity undertones.[1] Some evaluations also report soft, aromatic, and balsamic characteristics.[1]

Taste Profile: When tasted, this compound presents a flavor that is consistent with its aromatic profile. The primary taste is described as fruity, with specific notes of cherry, melon, and pineapple with green nuances.[1] At concentrations between 1.00 and 10.00 ppm, its taste is further described as fruity, winey, and fermented with pear, honey, and blueberry nuances.[1]

Quantitative Data

Quantitative analysis of this compound's flavor profile provides objective measures of its sensory attributes. This data is crucial for consistent application in product formulation and for understanding its potency.

| Parameter | Value | Reference |

| Taste Detection Threshold | Not explicitly defined in the provided results. A descriptive taste evaluation is provided at 1.00 - 10.00 ppm. | [1] |

| Odor Detection Threshold | Not explicitly defined in the provided results. | |

| Flavor Profile at 1.00 - 10.00 ppm | Fruity, winey, fermented with pear, honey, and blueberry nuances. | [1] |

| Odor Profile at 1.00% | Sour, fermented and winey, yeasty with woody and fruity nuances. | [1] |

| Odor Profile at 100.00% | Sweet, spicy, melon, cherry, green apple. | [1] |

Experimental Protocols

The characterization of this compound's flavor profile relies on standardized sensory evaluation and instrumental analysis methodologies.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

QDA is employed to identify and quantify the specific sensory attributes of this compound.[2]

1. Panelist Selection and Training:

-

Screening: A group of 10-12 individuals are screened for their sensory acuity, ability to discriminate between different tastes and aromas, and their verbal fluency in describing sensory experiences.[2]

-

Training: The selected panelists undergo extensive training (approximately 40-120 hours) to develop a comprehensive and consensus-based lexicon for describing the aroma and flavor of fruity esters.[2] Reference standards representing specific aroma notes (e.g., ethyl butyrate (B1204436) for fruity, eugenol (B1671780) for spicy) are used to calibrate the panelists.

2. Lexicon Development:

-

The trained panel, guided by a panel leader, is presented with various concentrations of this compound in a neutral base (e.g., deodorized mineral oil for aroma, or a 5% sugar solution for taste).

-

Through open discussion, the panel generates a list of descriptive terms for the aroma, flavor, and aftertaste. This list is then refined to a final set of non-overlapping attributes with clear definitions. A sample lexicon is provided in the table below.

3. Sample Evaluation:

-

Samples of this compound are prepared at standardized concentrations in a neutral medium.

-

Evaluations are conducted in individual sensory booths under controlled lighting and temperature to minimize environmental distractions.

-

Panelists independently rate the intensity of each attribute on a structured scale (e.g., a 15-point line scale anchored with "low" and "high").

4. Data Analysis:

-

The intensity ratings from each panelist are collected and statistically analyzed to determine the mean intensity for each attribute.

-

The results are often visualized using a spider web or radar plot to provide a comprehensive flavor profile.

Sample Sensory Lexicon for this compound

| Attribute | Definition | Reference Standard |

| Fruity | A general sensation of ripe fruit. | Ethyl Acetate solution |

| Spicy | Aromatic sensation reminiscent of spices. | Cinnamaldehyde solution |

| Sweet | Basic taste associated with sugars. | Sucrose solution |

| Green | Sensation of freshly cut green vegetation. | Hexenal solution |

| Waxy | Sensation associated with the texture and aroma of wax. | Dodecanal solution |

| Fermented | Aroma associated with alcoholic fermentation. | Dilute solution of beer |

| Winey | Aroma characteristic of wine. | Dilute solution of white wine |

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.[3]

1. Sample Preparation:

-

A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane).

-

For complex matrices, a volatile extraction method such as solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) may be employed to isolate the volatile and semi-volatile compounds.

2. GC Separation:

-

The prepared sample is injected into a gas chromatograph.

-

The GC is equipped with a capillary column appropriate for the separation of esters and other flavor compounds (e.g., a DB-5 or DB-Wax column).

-

The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and polarity.

3. Olfactory Detection:

-

The effluent from the GC column is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and a heated sniffing port.

-

A trained sensory analyst sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.

4. Data Analysis:

-

The retention times of the detected odors are matched with the peaks from the chemical detector to identify the compound responsible for each aroma.

-

Techniques such as Aroma Extract Dilution Analysis (AEDA) can be used, where the sample is serially diluted and re-analyzed by GC-O to determine the flavor dilution (FD) factor for each odorant, indicating its relative potency.

Signaling Pathways and Visualization

The perception of this compound's flavor is a complex process initiated by the interaction of the molecule with specific receptors in the olfactory and gustatory systems. The fruity and spicy aroma is primarily detected by olfactory receptors (ORs), which are a large family of G-protein coupled receptors (GPCRs).

When this compound, a volatile ester, enters the nasal cavity, it binds to specific ORs on the cilia of olfactory sensory neurons. This binding event triggers a conformational change in the receptor, activating an associated G-protein (Gαolf). The activated Gαolf then stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed and integrated with other sensory information to create the perception of the characteristic fruity and spicy aroma of this compound.

Caption: Olfactory signal transduction pathway for this compound.

The following diagram illustrates the typical workflow for the sensory evaluation of a flavor ingredient like this compound, from initial planning to final data analysis.

Caption: Workflow for sensory evaluation of flavor compounds.

References

The Olfactory Threshold of Cinnamyl Isovalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl isovalerate is a key aroma compound valued for its complex spicy, fruity, and floral scent profile.[1] Understanding its odor threshold is critical for its effective application in fragrance, flavor, and potentially therapeutic contexts. This technical guide provides a comprehensive overview of the current knowledge regarding the odor threshold of this compound, details the experimental protocols for its determination, and illustrates the underlying biochemical signaling pathway of olfaction. Due to the limited availability of a specific, publicly documented odor threshold for this compound, this guide also presents data for structurally related isovalerate esters to provide a comparative context for sensory professionals.

Quantitative Data on Odor Thresholds

| Compound | Odor Detection Threshold (ppm) | Odor Profile |

| n-Propyl Isovalerate | 0.000056 | Fruity, Apple-like |

| Isobutyl Isovalerate | 0.0052 | Fruity, Apple, Pineapple |

| n-Butyl Isovalerate | 0.012 | Fruity, Sweet |

Data sourced from "Measurement of Odor Threshold by Triangle Odor Bag Method".[3]

Experimental Protocols for Odor Threshold Determination

The determination of an odor detection threshold is a sensory analysis technique designed to identify the lowest concentration of a substance that can be perceived by the human sense of smell.[2] A widely accepted and standardized method for this is the Forced-Choice Ascending Concentration Series Method, such as ASTM E679, and the Triangle Odor Bag Method.[4][5][6][7]

Principle

A panel of trained and screened sensory assessors is presented with a series of odorant concentrations in an ascending order. At each concentration level, the panelist is presented with three samples (a "triangle"), where one contains the diluted odorant and the other two are blanks (odor-free air). The panelist's task is to identify the sample that is different from the other two.[8] The individual's threshold is typically calculated as the geometric mean of the last concentration at which they could not detect the odor and the first concentration at which they could.[8]

Materials and Apparatus

-

Odorant: High-purity this compound (>95% GC)[2]

-

Solvent/Diluent: Odor-free air or nitrogen for gaseous dilutions; mineral oil or propylene (B89431) glycol for liquid dilutions.

-

Olfactometer: A device capable of diluting the odorant with odor-free air at precise ratios.

-

Odor Bags: Made of a non-adsorbent, odor-free material (e.g., Tedlar®, Nalophan™).

-

Gas Chromatograph (GC): To verify the concentration of the odorant in the prepared samples.

-

Sensory Panel: A group of at least 8-10 trained panelists, screened for their olfactory acuity and ability to perform consistently in sensory tests.

Detailed Methodology: Triangle Odor Bag Method

-

Panelist Screening and Training: Panelists are selected based on their ability to detect a range of standard odorants at known concentrations. They are trained on the principles of the triangle test and the procedure for sniffing and reporting.

-

Preparation of Odorant Stock: A primary stock solution of this compound is prepared by injecting a known mass of the liquid into an odor bag of a specific volume filled with a known volume of odor-free air. The concentration is calculated in parts per million (ppm) by volume.

-

Preparation of Dilution Series: A series of dilutions is prepared from the stock solution using the olfactometer. The dilution factor typically increases in steps of two or three. Each dilution is presented in a separate odor bag.

-

Sensory Evaluation:

-

Each panelist is presented with a set of three bags at each concentration level. One bag contains the diluted this compound, and the other two contain odor-free air.

-

The panelist sniffs each bag and is required to choose the one that smells different. Even if they are not certain, a choice must be made (forced-choice).

-

The presentation of the samples is randomized to prevent positional bias.

-

The test begins with a very low concentration that is expected to be below the detection threshold and proceeds to higher concentrations.

-

-

Data Analysis:

-

The individual best-estimate threshold (BET) is calculated as the geometric mean of the concentration of the last incorrect guess and the first correct identification.

-

The group's best-estimate threshold is the geometric mean of all the individual BETs.

-

The following diagram illustrates the general workflow for this experimental protocol.

Experimental Workflow for Odor Threshold Determination.

Olfactory Signaling Pathway

The perception of an odor, such as that of this compound, is initiated by the binding of the odorant molecule to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[3][9] These receptors are G-protein coupled receptors (GPCRs).[9][10] The binding event triggers a cascade of intracellular events that ultimately leads to the generation of an electrical signal that is transmitted to the brain.[3][9]

The key steps in the olfactory signal transduction pathway are as follows:

-

Odorant Binding: A volatile molecule of this compound binds to a specific olfactory receptor (OR) in the membrane of an olfactory sensory neuron's cilium.[3][9]

-

G-Protein Activation: This binding causes a conformational change in the OR, which in turn activates a specialized G-protein known as Golf.[9][11] The activated Golf exchanges its bound GDP for GTP.

-

Adenylate Cyclase Activation: The alpha subunit of the activated Golf dissociates and activates the enzyme adenylate cyclase III.[3][11]

-

cAMP Production: Adenylate cyclase III catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a second messenger.[3][9][11]

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the cell membrane.[3][11]

-

Depolarization: The opening of these channels allows an influx of positively charged ions (primarily Ca2+ and Na+) into the cell, causing the neuron's membrane potential to become less negative (depolarization).[9][12]

-

Signal Amplification and Action Potential: The influx of Ca2+ also opens Ca2+-activated chloride channels, leading to an efflux of Cl- ions which further depolarizes the cell. If this depolarization reaches a certain threshold, an action potential (a nerve impulse) is generated.

-

Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed and interpreted as a specific scent.[12][13]

The following diagram provides a visual representation of this signaling cascade.

Olfactory Signal Transduction Pathway.

Conclusion

While a specific odor threshold for this compound remains to be definitively established and published, the methodologies for its determination are well-defined. The data from related isovalerate esters suggest a potentially low odor threshold, consistent with its use as a potent aroma chemical. The underlying mechanism of its perception is the well-characterized olfactory signal transduction cascade, a G-protein coupled receptor-mediated pathway that efficiently converts a chemical signal into a neural impulse. Further research employing standardized sensory analysis protocols is necessary to quantify the precise odor threshold of this compound and to fully characterize its sensory properties for advanced applications in research and industry.

References

- 1. Khan Academy [khanacademy.org]

- 2. imreblank.ch [imreblank.ch]

- 3. youtube.com [youtube.com]

- 4. env.go.jp [env.go.jp]

- 5. fivesenses.com [fivesenses.com]

- 6. env.go.jp [env.go.jp]

- 7. stcroixsensory.blog [stcroixsensory.blog]

- 8. SOP 15 [engineering.purdue.edu]

- 9. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 10. Khan Academy [khanacademy.org]

- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Olfactory system - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of Cinnamyl Isovalerate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cinnamyl isovalerate, a key fragrance and flavoring agent with potential applications in various scientific fields. Due to a lack of specific quantitative data in publicly available literature, this document focuses on reported qualitative solubility and provides a detailed, adaptable experimental protocol for researchers to determine precise solubility values in various organic solvents.

Introduction to this compound

This compound (CAS No. 140-27-2) is an ester known for its pleasant, fruity, and floral aroma.[1] It is widely used in the fragrance, cosmetic, and food industries.[1] Understanding its solubility in different organic solvents is crucial for formulation development, purification processes, and various research applications where it may be used as a tracer, standard, or active ingredient.

Solubility Profile of this compound

Table 1: Qualitative and Semi-Quantitative Solubility of this compound

| Solvent | Solubility Description | Source |

| Water | Insoluble | [1][2] |

| Water (@ 25 °C) | 8.282 mg/L (estimated) | [3] |

| Ethanol | Miscible | [2] |

| Alcohol (general) | Soluble | [3] |

| Fixed Oils | Miscible | [2][3] |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is based on the gravimetric method, a reliable and widely used technique for solubility measurement.

Principle

A saturated solution of this compound in the chosen solvent is prepared at a controlled temperature. A known volume of the clear, saturated supernatant is then evaporated to dryness, and the mass of the remaining this compound is determined.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Vials or flasks with airtight seals

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved this compound at the bottom of the vial is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed in the water bath for at least 2 hours to allow the excess solute to settle.

-

Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a volumetric pipette. To avoid disturbing the sediment, it is advisable to use a syringe fitted with a chemically resistant filter.

-

-

Gravimetric Analysis:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry evaporating dish.

-

Record the combined mass of the dish and the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a controlled temperature (well below the boiling point of this compound) can be used to facilitate evaporation.

-

Once the solvent has completely evaporated, place the evaporating dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried this compound residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of supernatant withdrawn in mL) * 100

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate key workflows relevant to the study of this compound's solubility.

References

The Dawn of a New Therapeutic Frontier: Discovery and Characterization of Novel Cinnamyl Isovalerate Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The quest for novel therapeutic agents with enhanced efficacy and favorable safety profiles is a perpetual endeavor in drug discovery. Within this landscape, natural products and their synthetic derivatives continue to serve as a rich reservoir of inspiration. This whitepaper provides an in-depth technical overview of the recent discovery, synthesis, and biological evaluation of a promising class of compounds: novel cinnamyl isovalerate derivatives. Emerging research has highlighted their potential as potent cytotoxic agents against various cancer cell lines. This document details the isolation of two novel this compound derivatives from Sabina gaussenii, outlines synthetic strategies for this class of compounds, presents their biological activities with a focus on anticancer effects, and elucidates the potential signaling pathways involved. Comprehensive experimental protocols and quantitative data are provided to facilitate further research and development in this exciting new area.

Introduction: The Therapeutic Potential of Cinnamyl Esters

Cinnamic acid and its derivatives, including cinnamyl esters, are a well-established class of naturally occurring and synthetic compounds with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2] The cinnamoyl moiety is a key pharmacophore found in various biologically active molecules.[1] The esterification of cinnamyl alcohol with various carboxylic acids allows for the generation of a diverse library of derivatives with modulated physicochemical properties and biological activities. This compound, a naturally occurring ester, has been primarily recognized for its use as a flavoring and fragrance agent.[3][4] However, recent discoveries have unveiled its potential in a therapeutic context, specifically in oncology.

Discovery of Novel this compound Derivatives from Sabina gaussenii

A recent chemical investigation into the branches and leaves of the plant Sabina gaussenii led to the isolation and identification of two novel this compound derivatives.[5][6] The structures of these compounds were elucidated using a combination of mass spectrometry (MS) and one- and two-dimensional nuclear magnetic resonance (1D- and 2D-NMR) spectroscopy.[5][6]

Structural Elucidation

The characterization of these novel compounds was achieved through meticulous spectroscopic analysis. High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the molecular formulas. Extensive NMR studies, including 1H-NMR, 13C-NMR, COSY, HSQC, and HMBC, were crucial in establishing the connectivity of atoms and the overall structures of the new derivatives.[5]

Synthesis of this compound Derivatives

While the recently discovered novel this compound derivatives were isolated from a natural source, chemical synthesis provides a reliable and scalable route to these and other analogues for further investigation. The fundamental reaction for producing this compound is the esterification of cinnamyl alcohol with isovaleric acid.[6] Several synthetic methodologies can be employed for this transformation.

Steglich Esterification

A highly efficient method for the synthesis of cinnamyl esters is the Steglich esterification.[7][8] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[8] The reaction proceeds under mild conditions and typically affords high yields.[7] A greener modification of this protocol utilizes acetonitrile (B52724) as the solvent, which simplifies the workup procedure.[9][10]

Enzymatic Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of cinnamyl esters. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed to catalyze the esterification of cinnamyl alcohol with various acyl donors.[11][12] Enzymatic synthesis can be performed in non-aqueous media and under mild reaction conditions, which is particularly advantageous for labile molecules.[11][12]

Biological Activity and Therapeutic Potential

The primary therapeutic potential of the novel this compound derivatives identified to date lies in their cytotoxic activity against cancer cells.

Anticancer Activity

The two novel this compound derivatives isolated from Sabina gaussenii, along with other compounds from the plant extract, were evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines, including human lung adenocarcinoma (A549), human cervical carcinoma (HeLa), and human gastric carcinoma (BGC-823).[5][6] The cytotoxicity was determined using the sulforhodamine B (SRB) assay.[5]

Table 1: Cytotoxicity of Compounds Isolated from Sabina gaussenii [5][6][11]

| Compound/Extract | Cell Line | IC50 Value |

| 90% Acetone Extract | A549 | 0.98 ± 0.1 μg/mL |

| Compound 6 | HeLa | 0.4 ± 0.1 μM |

| BGC-823 | 0.9 ± 0.2 μM | |

| Compound 19 | HeLa | 1.5 ± 0.4 μM |

| BGC-823 | 7.0 ± 0.8 μM | |

| A549 | 10.6 ± 1.5 μM |

Note: The structures of compounds 1 and 2 were identified as novel this compound derivatives, but their specific cytotoxicity data was not individually reported in the primary literature. The data for compounds 6 and 19, other constituents of the plant, are included to highlight the cytotoxic potential of compounds from this source.

The anticancer effects of cinnamyl esters are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[13][14]

Anti-inflammatory Activity

While specific anti-inflammatory data for the novel this compound derivatives is not yet available, the broader class of cinnamyl derivatives has demonstrated significant anti-inflammatory properties.[15][16] These effects are often mediated through the inhibition of key inflammatory pathways.

Table 2: Anti-inflammatory Activity of Cinnamyl Derivatives

| Compound | Assay | Target/Cell Line | IC50 Value/Effect |

| 9-cinnamyl-9H-purine derivative (5e) | Nitric Oxide Production | LPS-induced Macrophages | 6.4 μM[6] |

| Cinnamaldehyde (B126680) | NF-κB Activation | - | Inhibition of iNOS and COX-2[17] |

| Bornyl cinnamate (B1238496) | Pro-inflammatory molecules | LPS-induced Macrophages | Significant inhibition of NO, PGE2, TNF-α, IL-1β[8] |

Signaling Pathways

The biological activities of cinnamyl derivatives are underpinned by their modulation of critical intracellular signaling pathways. Based on studies of structurally related compounds, the anticancer and anti-inflammatory effects of novel this compound derivatives may be mediated by the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory and pro-survival genes.[8] Cinnamyl derivatives have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[8]

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound derivatives.

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are critical in regulating cell proliferation, differentiation, and apoptosis. Aberrant activation of these pathways is a hallmark of many cancers. Cinnamaldehyde, a related compound, has been shown to inhibit the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner. By modulating these pathways, cinnamyl derivatives can suppress cancer cell growth and survival.

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound derivatives.

Experimental Protocols

Synthesis of this compound (Steglich Esterification)

This protocol describes a general method for the synthesis of this compound using a Steglich esterification.

Materials:

-

Cinnamyl alcohol

-

Isovaleric acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (B109758) (DCM) or acetonitrile

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve cinnamyl alcohol (1.0 eq) and isovaleric acid (1.2 eq) in anhydrous DCM.

-

Add a catalytic amount of DMAP (0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) or EDC (1.5 eq) in anhydrous DCM to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used).

-

Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure this compound.

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

This protocol outlines the SRB assay used to determine the cytotoxicity of the novel compounds.[5]

Materials:

-

Adherent cancer cell lines (e.g., A549, HeLa, BGC-823)

-

Complete cell culture medium

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

Cell Fixation: After incubation, gently add cold 10% TCA to each well and incubate at 4 °C for 1 hour to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.

-

Destaining: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Structure–Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters | Anticancer Research [ar.iiarjournals.org]

- 4. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bornyl cinnamate inhibits inflammation-associated gene expression in macrophage cells through suppression of nuclear factor-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cinnamyl alcohol attenuates vasoconstriction by activation of K⁺ channels via NO-cGMP-protein kinase G pathway and inhibition of Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, molecular modeling, and biological evaluation of cinnamic acid metronidazole ester derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship and mechanistic studies for a series of cinnamyl hydroxamate histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative Structure-Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Spectroscopic Profile of Cinnamyl Isovalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cinnamyl isovalerate, a widely used fragrance and flavor ingredient with potential applications in pharmaceutical research.[1][2] This document is intended to serve as a core reference for researchers and professionals involved in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

This compound, with the molecular formula C₁₄H₁₈O₂, is the ester of cinnamyl alcohol and isovaleric acid.[1][3][4] Its structure is characterized by a phenyl group, a propenyl chain, and an isovalerate moiety.

Synonyms: 3-phenyl-2-propen-1-yl 3-methylbutanoate, Cinnamyl 3-methylbutanoate[3][5] CAS Number: 140-27-2[1][3] Molecular Weight: 218.29 g/mol [1][3][4]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its structural elucidation and purity assessment.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for identifying and quantifying volatile compounds like this compound. The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Plausible Fragment |

| 85 | 99.99 | [C₄H₅O]⁺ (isovaleryl cation) |

| 57 | 85.59 | [C₄H₉]⁺ (isobutyl cation) |

| 117 | 51.96 | [C₉H₉]⁺ (cinnamyl cation) |

| 115 | 37.04 | [C₉H₇]⁺ |

| 41 | 22.43 | [C₃H₅]⁺ (allyl cation) |

| Data sourced from PubChem, acquired via GC-MS with EI-B ionization.[3] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~1735 | C=O (Ester) | Stretching |

| ~1650 | C=C (Alkenyl) | Stretching |

| ~1600, ~1490, ~1450 | C=C (Aromatic) | Stretching |

| ~3030 | C-H (Aromatic/Vinylic) | Stretching |

| ~2960, ~2870 | C-H (Aliphatic) | Stretching |

| ~1240, ~1160 | C-O (Ester) | Stretching |

| The carbonyl absorption at 1735 cm⁻¹ is a prominent feature, consistent with the presence of the ester functional group.[5][6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (Predicted Chemical Shifts in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~173.0 |

| Phenyl C1 | ~136.0 |

| Phenyl C2, C6 | ~128.5 |

| Phenyl C3, C5 | ~128.0 |

| Phenyl C4 | ~126.5 |

| C=C (β-carbon) | ~134.0 |